2-(2,2-difluorocyclopropoxy)acetic acid
Description
Properties
CAS No. |
2168634-48-6 |
|---|---|
Molecular Formula |
C5H6F2O3 |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Difluorocarbene Generation
Difluorocarbene precursors are essential for cyclopropane formation. Non-ozone-depleting substances (non-ODS), such as 2-chloro-2,2-difluoroacetophenone, have been used to generate :CF under basic conditions. For example:
This method avoids environmentally harmful chlorofluorocarbons (CFCs). Alternative precursors include sodium chlorodifluoroacetate, which decomposes thermally to release :CF.
Cyclopropane Ring Formation
The generated :CF reacts with ethylene or substituted alkenes to form 2,2-difluorocyclopropane derivatives. For instance, reacting :CF with allyl alcohol could yield 2,2-difluorocyclopropanol, a potential intermediate. However, the strain inherent to cyclopropanes necessitates careful control of reaction conditions (e.g., low temperatures, inert atmospheres) to prevent ring-opening side reactions.
Etherification Methods for Acetic Acid Moiety Attachment
Introducing the acetic acid group via ether linkage requires functionalizing the cyclopropanol intermediate. Two primary strategies emerge: nucleophilic substitution and Mitsunobu reactions.
Nucleophilic Substitution with Activated Alcohols
Activating the cyclopropanol hydroxyl group as a leaving group (e.g., mesylate or tosylate) enables substitution with glycolic acid derivatives. For example:
-
Mesylation : Treating 2,2-difluorocyclopropanol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine forms the mesylate.
-
Substitution : Reacting the mesylate with sodium glycolate (HOCHCOONa) in polar aprotic solvents (e.g., DMF) yields 2-(2,2-difluorocyclopropoxy)acetic acid.
Reaction Conditions :
Mitsunobu Reaction
The Mitsunobu reaction offers a stereospecific alternative for ether formation. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh), 2,2-difluorocyclopropanol reacts with tert-butyl glycolate, followed by acid hydrolysis to remove the protecting group.
Advantages :
-
High regioselectivity
-
Mild conditions (room temperature)
Challenges :
-
Requires stoichiometric amounts of reagents
-
Purification difficulties due to triphenylphosphine oxide by-products
Hydrolysis and Purification Steps
Final hydrolysis of protected intermediates (e.g., methyl or tert-butyl esters) is critical to obtain the free acetic acid.
Acidic Hydrolysis
Using hydrochloric acid (HCl) or sulfuric acid (HSO) in aqueous ethanol at reflux cleaves ester groups. For example:
Biphasic Hydrolysis
To minimize impurities, biphasic systems (e.g., water/heptane) are employed. This approach, demonstrated in the synthesis of cyclopropaneacetic acid derivatives, enhances purity by partitioning side products into the organic phase.
Typical Conditions :
-
Solvents: Water and heptane (1:1 ratio)
-
Base: 5N NaOH
-
Temperature: 90°C for 12–16 hours
Comparative Analysis of Synthetic Routes
| Method | Advantages | Challenges | Yield (Estimated) |
|---|---|---|---|
| Nucleophilic Substitution | Simple reagents, scalable | Competing elimination reactions | 70–85% |
| Mitsunobu Reaction | Stereospecific, mild conditions | Costly reagents, purification issues | 60–75% |
| Biphasic Hydrolysis | High purity, reduced side products | Extended reaction times | >90% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-(2,2-Difluorocyclopropoxy)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols. Conditions for these reactions often involve polar aprotic solvents and elevated temperatures.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like NH3 or RSH in solvents like DMSO or DMF.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,2-difluorocyclopropoxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioisostere in drug design. The difluorocyclopropyl group can mimic the properties of other functional groups, potentially leading to new therapeutic agents with improved efficacy and reduced side effects.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors or receptor modulators. These derivatives can interact with biological targets in unique ways due to the presence of the difluorocyclopropyl moiety.
Industry
In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorinated groups can enhance properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2-(2,2-difluorocyclopropoxy)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The difluorocyclopropyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Containing Analogues
2,2-Difluorocyclopropanecarboxylic Acid (CAS 107873-03-0)
- Structure : Cyclopropane ring with two fluorine atoms and a carboxylic acid group.
- Properties: High reactivity due to the carboxylic acid group, enabling esterification and acid-base reactions. The fluorine atoms enhance electronegativity and stability compared to non-fluorinated analogs .
- Applications: Potential use in pharmaceuticals or agrochemicals as a building block.
2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid
- Structure : Cyclopropane ring with fluorine and phenyl substituents, plus a carboxylic acid group.
- The difluoro substituents may reduce metabolic degradation .
Key Differences :
- Functional Groups : The target compound has an acetic acid group (CH₂COOH) instead of a carboxylic acid (COOH), which may reduce acidity and alter solubility.
- Substituents : The absence of a phenyl group in the target compound suggests lower lipophilicity compared to the phenyl-substituted analog.
Phenoxy Acetic Acid Derivatives
2,4-Dichlorophenoxyacetic Acid (2,4-D)
- Structure: Phenoxy group with two chlorine atoms and an acetic acid chain.
- Properties : Water-insoluble (supports herbicidal activity), highly reactive due to chlorine atoms. Classified as a hazardous substance requiring strict exposure controls .
- Applications : Widely used as a herbicide.
2-(2,4-Dichlorophenoxy) Propionic Acid
Key Differences :
Ether-Linked Acetic Acid Derivatives
2-(2-Hydroxyethoxy)acetic Acid
- Structure : Ethoxy chain with a hydroxyl group and acetic acid.
- Properties : Water-soluble (due to hydroxyl group), used in fine chemical synthesis .
2-(2-(2-Oxopropoxy)phenoxy)acetic Acid (CAS 27165-68-0)
- Structure: Phenoxy group with an oxo-substituted propoxy chain and acetic acid.
- Properties: Moderate molecular weight (224.21 g/mol), unknown solubility but likely lower than hydroxy-substituted analogs .
Key Differences :
- Fluorinated Cyclopropane vs. Hydroxy/Oxo Substituents : The target compound’s difluorocyclopropoxy group may confer greater stability and resistance to hydrolysis compared to hydroxy- or oxo-containing ethers.
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Reactivity/Stability | Applications |
|---|---|---|---|---|---|
| 2-(2,2-Difluorocyclopropoxy)acetic acid | ~178 (estimated) | Difluorocyclopropoxy, acetic acid | Low (predicted) | High (fluorine + ring strain) | Pharmaceuticals, agrochemicals |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 221.04 | Dichlorophenoxy, acetic acid | Insoluble | High (chlorine reactivity) | Herbicide |
| 2-(2-Hydroxyethoxy)acetic acid | 120.10 | Hydroxyethoxy, acetic acid | High | Moderate | Fine chemicals, research |
| 2,2-Difluorocyclopropanecarboxylic acid | 136.08 | Difluorocyclopropane, carboxylic acid | Moderate | High (acid reactivity) | Chemical synthesis |
Q & A
Q. Key Considerations :
- Fluorination efficiency depends on carbene stability and reaction temperature.
- Protect the carboxylic acid group during etherification to avoid side reactions.
Basic: How can researchers safely handle this compound to minimize exposure risks?
Methodological Answer:
- PPE : Wear acid-resistant gloves, indirect-vent goggles, and lab coats .
- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation .
- Decontamination : Immediately wash skin with water for 15 minutes upon contact. Contaminated clothing should be laundered separately by trained personnel .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent degradation .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Identifies the difluorocyclopropane moiety (δ ≈ -120 to -140 ppm for CF₂ groups) .
- ¹H NMR : Resonances for cyclopropane protons (δ 1.5–2.5 ppm) and acetic acid protons (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₆H₇F₂O₃) .
Advanced: What strategies can resolve enantiomers of this compound for stereochemical studies?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/IPA mobile phases .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., cinchona alkaloids) and analyze via X-ray diffraction (SHELX or ORTEP-3 for structure refinement) .
- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer .
Advanced: How can computational modeling aid in understanding the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Predict reaction pathways (e.g., cyclopropane ring strain effects on nucleophilic substitution) .
- Molecular Docking : Study interactions with biological targets (e.g., enzymes in fluorinated compound metabolism) .
- Transition State Analysis : Optimize geometries at the B3LYP/6-31G* level to explore stereoelectronic effects .
Advanced: What environmental monitoring approaches detect this compound in aqueous systems?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges for concentration .
- LC-MS/MS : Quantify via MRM transitions (e.g., m/z 181 → 137 for fragmentation) with a HILIC column .
- Quality Control : Spike deuterated analogs (e.g., ²H₃-labeled compound) as internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
